molecular formula C20H17F2N3O2S B2881904 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide CAS No. 900007-90-1

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2881904
CAS RN: 900007-90-1
M. Wt: 401.43
InChI Key: MTOLEPOGVULWEI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specifically mentioned in the available resources .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

The synthesis of compounds related to "2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide" involves several key steps, including S-alkylation, acetylation, and the use of various precursors to achieve the desired structural framework. For example, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the complexity and versatility of approaches to creating structurally diverse and biologically relevant molecules (Watanabe et al., 2010).

Molecular Docking and Pharmacological Evaluation

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. These studies can reveal the potential of compounds as inhibitors or activators of specific enzymes or receptors. For instance, novel polyfluoro substituted pyrazoline type sulfonamides have been evaluated for their inhibitory potencies against acetylcholinesterase and carbonic anhydrase enzymes, showcasing their therapeutic potential (Yamali et al., 2020).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor activities of compounds structurally similar to "2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide" have been extensively studied. These compounds exhibit a range of biological activities against various microorganisms and cancer cell lines, making them valuable in the development of new therapeutic agents. For example, some derivatives have shown promising results in vitro against specific cancer cell lines, highlighting their potential as leads for anticancer drug development (Zyabrev et al., 2022).

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-12-3-4-14(9-13(12)2)24-18(26)11-28-19-20(27)25(8-7-23-19)15-5-6-16(21)17(22)10-15/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOLEPOGVULWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

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